2-Oxa-6-azaspiro[3.4]octane oxalate
Overview
Description
2-Oxa-6-azaspiro[3.4]octane oxalate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The compound consists of a spirocyclic framework incorporating both oxygen and nitrogen atoms, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. One common method includes the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide . Another approach involves the annulation of the cyclopentane ring, which can be achieved through various synthetic routes .
Industrial Production Methods
Industrial production of 2-Oxa-6-azaspiro[3.4]octane oxalate may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic framework allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane oxalate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane oxalate involves its interaction with molecular targets, such as the epidermal growth factor receptor (EGFR). The compound’s spirocyclic structure allows it to bind effectively to the receptor, inhibiting its activity and thereby exerting its effects. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5-azaspiro[3.4]octane oxalate
- 5-Oxa-2-azaspiro[3.4]octane oxalate
- 6-Oxa-2-azaspiro[3.4]octane oxalate
Uniqueness
2-Oxa-6-azaspiro[3.4]octane oxalate stands out due to its specific spirocyclic framework, which incorporates both oxygen and nitrogen atoms. This unique structure contributes to its distinct chemical behavior and potential applications, particularly in medicinal chemistry as an EGFR inhibitor. Its ability to undergo various chemical reactions and form diverse derivatives further highlights its versatility and significance in scientific research.
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRHUMGWMWGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523570-96-8 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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